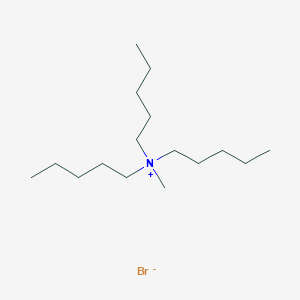

N-Methyl-N,N-dipentylpentan-1-aminium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-N,N-dipentylpentan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C16H36BrN. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-N,N-dipentylpentan-1-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dipentylpentan-1-amine with methyl bromide. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions typically include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

Continuous Stirring: Ensuring uniform mixing and reaction completion.

Purification: Techniques such as recrystallization or distillation to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-N,N-dipentylpentan-1-aminium bromide undergoes various chemical reactions, including:

Substitution Reactions: Commonly reacts with nucleophiles to replace the bromide ion.

Oxidation and Reduction: Can participate in redox reactions under specific conditions.

Complex Formation: Forms complexes with various metal ions.

Common Reagents and Conditions

Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution with Hydroxide Ion: Produces N-Methyl-N,N-dipentylpentan-1-aminium hydroxide.

Oxidation: Can lead to the formation of N-oxide derivatives.

Reduction: May result in the formation of amine derivatives.

Aplicaciones Científicas De Investigación

N-Methyl-N,N-dipentylpentan-1-aminium bromide has a wide range of scientific research applications, including:

Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.

Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.

Industry: Utilized in the production of various chemical intermediates and as a surfactant in formulations.

Mecanismo De Acción

The mechanism of action of N-Methyl-N,N-dipentylpentan-1-aminium bromide involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure enables it to interact with both hydrophilic and hydrophobic environments, making it an effective phase transfer catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- N-Methyl-N,N-dipentylpentan-1-aminium chloride

- N-Methyl-N,N-dipentylpentan-1-aminium iodide

- N-Methyl-N,N-dipentylpentan-1-aminium sulfate

Uniqueness

N-Methyl-N,N-dipentylpentan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other similar compounds with different counterions. The bromide ion can also affect the compound’s ability to form complexes with metal ions, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Actividad Biológica

N-Methyl-N,N-dipentylpentan-1-aminium bromide is a quaternary ammonium compound that has gained attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews its synthesis, structural characteristics, and biological activities, including antimicrobial properties, cytotoxicity, and potential therapeutic uses.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pentan-1-amine derivatives with methyl bromide. The resulting compound can be characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR).

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₃₀BrN |

| Molecular Weight | 275.3 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Properties

Quaternary ammonium compounds like this compound are known for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against a range of microorganisms, including bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis and death. This mechanism is common among quaternary ammonium compounds due to their cationic nature, which allows them to interact with negatively charged components of microbial membranes.

- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound vary depending on the type of microorganism. For instance, studies have demonstrated lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structure.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 128 |

| Candida albicans | 64 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve human cell lines to assess the compound's effects on cell viability.

- Cell Viability Assays : The compound has shown varying degrees of cytotoxicity depending on concentration and exposure duration. Generally, lower concentrations exhibit minimal cytotoxic effects while higher concentrations lead to significant reductions in cell viability.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for various human cell lines indicate that while the compound possesses antimicrobial properties, caution should be exercised regarding its cytotoxic potential.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HepG2 | 30 |

| MCF-7 | 20 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in different contexts:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.

- Therapeutic Applications : Researchers have also investigated the potential use of this compound in topical formulations for treating skin infections caused by resistant pathogens.

Propiedades

IUPAC Name |

methyl(tripentyl)azanium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BrH/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3;/h5-16H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWHDGXJSBCEIL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](C)(CCCCC)CCCCC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.